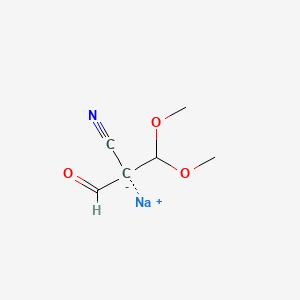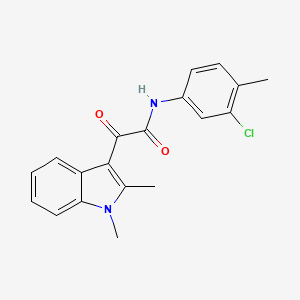![molecular formula C16H25N3O6S2 B2453177 Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2097893-05-3](/img/structure/B2453177.png)
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound with a unique structure that includes a piperidine ring, a benzoate ester, and two sulfamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a dimethylsulfamoyl group, followed by the introduction of a benzoate ester. The final step involves the addition of a second sulfamoyl group to the piperidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biological interactions due to its unique structure.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific chemical or physical properties.
作用機序
The mechanism of action of Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl groups may participate in hydrogen bonding or electrostatic interactions, while the piperidine ring can provide structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-({[1-(methylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(ethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-({[1-(propylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Uniqueness
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of two dimethylsulfamoyl groups, which can enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different alkyl groups on the sulfamoyl moiety.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S2/c1-18(2)27(23,24)19-10-8-13(9-11-19)12-17-26(21,22)15-6-4-14(5-7-15)16(20)25-3/h4-7,13,17H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHJLUJBCMELOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-enamide](/img/structure/B2453097.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)


![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2453101.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2453105.png)
![4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one](/img/structure/B2453107.png)

![2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid](/img/structure/B2453111.png)
![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)


